E3 Ligase Recruitment: cIAP1 (SNIPER) vs. VHL (ARCC-4) vs. Cereblon (ARV-110)
PROTAC AR Degrader-4 recruits cIAP1 via a bestatin-derived ligand, classifying it as a SNIPER-type degrader. In contrast, ARCC-4 recruits von Hippel-Lindau (VHL) E3 ligase via an enzalutamide-based chimera, while ARV-110 (bavdegalutamide) recruits cereblon (CRBN) [1]. cIAP1 is frequently overexpressed in prostate cancer tissue and, uniquely among these E3 ligases, is itself degraded during the SNIPER mechanism through auto-ubiquitination, leading to simultaneous depletion of both AR and the anti-apoptotic cIAP1 protein—a dual pharmacological effect not achievable with VHL or CRBN-based PROTACs [2]. The clinical-stage ARV-110 achieves a DC50 of <1 nM (VCaP cells), and ARCC-4 achieves a DC50 of 5 nM with Dmax >95%, whereas PROTAC AR Degrader-4 represents an earlier-generation chemical probe in the same target class with a distinct E3 ligase recruitment strategy [3].
| Evidence Dimension | E3 ubiquitin ligase recruited; dual-target degradation behavior; parametric potency range |
|---|---|
| Target Compound Data | E3 ligase: cIAP1 (bestatin-based IAP ligand); dual degradation of AR + cIAP1 observed; first-generation SNIPER AR probe |
| Comparator Or Baseline | ARCC-4: E3 ligase VHL, DC50 5 nM, Dmax 98%, no cIAP1 degradation. ARV-110: E3 ligase Cereblon, DC50 <1 nM. Enzalutamide: no degradation (AR occupancy-only antagonist). |
| Quantified Difference | Qualitative mechanistic distinction: cIAP1 auto-degradation vs. no IAP degradation by VHL/CRBN PROTACs. Potency: later-generation degraders (ARCC-4, ARV-110) exhibit low-nM DC50; first-generation cIAP1 SNIPERs typically require higher concentrations. |
| Conditions | VCaP prostate cancer cell line (ARCC-4/ARV-110 data); mechanistic class comparison across published literature |
Why This Matters
Selection of an E3 ligase determines tissue selectivity, degradation kinetics, and potential for apoptosis co-induction; cIAP1-based SNIPERs are mechanistically non-redundant with VHL or CRBN PROTACs.
- [1] Itoh Y, Kitaguchi R, Ishikawa M, Naito M, Hashimoto Y. Design, synthesis and biological evaluation of nuclear receptor-degradation inducers. Bioorg Med Chem. 2011;19(22):6768-6778. PMID: 22014751. View Source
- [2] Naito M, Ohoka N, Shibata N. SNIPERs—Hijacking IAP activity to induce protein degradation. Drug Discov Today Technol. 2019;31:35-42. PMID: 31200857. View Source
- [3] Salami J, Alabi S, Willard RR, et al. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Commun Biol. 2018;1:100. PMID: 30271980. View Source
